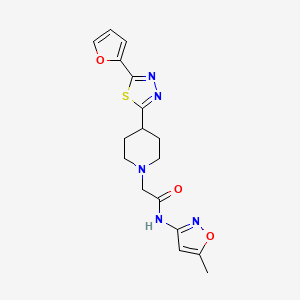

2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Description

The compound 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide features a 1,3,4-thiadiazole core substituted with a furan-2-yl group at position 3. This heterocycle is linked to a piperidine ring via a thiadiazole-piperidinyl bond. The acetamide side chain connects to the piperidine and terminates in a 5-methylisoxazole moiety.

Properties

IUPAC Name |

2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-11-9-14(21-25-11)18-15(23)10-22-6-4-12(5-7-22)16-19-20-17(26-16)13-3-2-8-24-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,18,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFLECRCTFVTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: To prepare 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide, several steps are involved:

Formation of 1,3,4-Thiadiazole: : Starting with a furan derivative, a reaction with thiosemicarbazide under acidic conditions yields the intermediate thiadiazole.

Piperidine Ring Introduction: : The thiadiazole intermediate is reacted with piperidine in the presence of a suitable catalyst.

Acetamide Linkage Formation: : The product is then treated with acetic anhydride and isoxazole to form the desired acetamide linkage.

Industrial Production Methods: In an industrial setting, these reactions are typically conducted in large reactors with rigorous control over temperature and pressure to maximize yield and purity. The use of automated systems for monitoring and controlling reaction conditions ensures consistency in production.

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions primarily at the furan and thiadiazole rings.

Reduction: : Reduction can occur at the acetamide linkage or piperidine ring under appropriate conditions.

Substitution: : Substitution reactions can be carried out on the aromatic rings, particularly at positions adjacent to heteroatoms.

Common Reagents and Conditions:

Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.

Reduction: : Lithium aluminum hydride or sodium borohydride.

Substitution: : Halogens (Cl₂, Br₂) or organometallic reagents (Grignard reagents).

Major Products Formed:

Oxidation: : Carboxylic acids, ketones, or aldehydes.

Reduction: : Primary or secondary amines.

Substitution: : Halogenated derivatives or organometallic adducts.

Scientific Research Applications

Table 1: Structural Components of the Compound

| Component | Structure | Functionality |

|---|---|---|

| Piperidine | Piperidine | Alkaloid base for biological activity |

| Thiadiazole | Thiadiazole | Antimicrobial and antifungal properties |

| Isoxazole | Isoxazole | Potential anti-inflammatory effects |

| Furan | Furan | Enhances reactivity and bioactivity |

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole, including those with furan substitutions, exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide have shown efficacy against various fungal pathogens. A study demonstrated that synthesized thiadiazole derivatives displayed notable fungicidal activity against Phytophthora infestans, suggesting potential applications in agricultural fungicides .

Anticancer Properties

The compound's structure suggests potential anticancer applications. Research has shown that certain thiadiazole derivatives can inhibit cancer cell proliferation. A study involving sugar hydrazones linked to thiadiazole systems reported promising anticancer activity, indicating that modifications to the thiadiazole framework could enhance efficacy against specific cancer types .

Drug Development

The structural complexity of this compound makes it a candidate for drug development. Its ability to interact with biological targets can be explored through structure-activity relationship (SAR) studies. The incorporation of the piperidine and isoxazole groups may enhance binding affinity to target proteins involved in disease pathways.

Agrochemical Applications

Given the fungicidal properties observed in related compounds, this molecule could be developed as an agrochemical agent. The synthesis of novel thiadiazole derivatives has been linked to improved insecticidal and herbicidal activities, highlighting potential uses in crop protection .

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A series of novel 1,3,4-thiadiazole derivatives were synthesized under microwave irradiation techniques. These compounds were evaluated for their bioactivities, revealing significant antifungal properties against P. infestans. The study concluded that certain derivatives could serve as lead compounds for further development in both pharmaceutical and agricultural contexts .

Case Study 2: Anticancer Activity Assessment

In another investigation, new sugar hydrazones incorporating furan and thiadiazole ring systems were synthesized and tested for anticancer activity. The results indicated that these compounds inhibited cancer cell growth effectively, suggesting that further exploration into the functionalization of thiadiazoles could yield promising anticancer agents .

Mechanism of Action

The exact mechanism of action of 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide depends on its application. In medicinal chemistry:

Molecular Targets: : It interacts with specific enzymes or receptors in the body, potentially modulating their activity.

Pathways Involved: : It can influence signaling pathways, such as neurotransmitter release or cellular metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry. Key analogs and their substituent differences are outlined below:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 5-furan substituent introduces electron-rich aromaticity, contrasting with analogs bearing electron-withdrawing groups (e.g., trifluoromethyl in , chlorobenzylthio in ). This may influence solubility and target binding.

- Piperidine vs. Piperazine: The target’s piperidine moiety (saturated six-membered ring) differs from piperazine-containing analogs (e.g., ), which have a nitrogen-rich seven-membered ring.

Acetamide Side Chain Modifications

The acetamide linker’s terminal groups significantly impact pharmacological profiles:

Biological Activity

The compound 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide represents a novel class of heterocyclic compounds with significant biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, a thiadiazole moiety, and an isoxazole derivative. Its molecular formula is , with a molecular weight of 436.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Key Findings:

- IC50 Values: A related compound exhibited an IC50 of 0.28 µg/mL against MCF-7 cells, indicating high potency .

- Mechanism of Action: The anticancer effects are attributed to cell cycle arrest at the G2/M phase and increased apoptosis markers such as the Bax/Bcl-2 ratio and caspase levels .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.28 | G2/M Arrest |

| Compound B | HepG2 | 9.6 | Apoptosis Induction |

Antimicrobial Activity

Compounds containing furan and thiadiazole moieties have been reported to possess broad-spectrum antimicrobial activities. The synthesized derivatives have shown effectiveness against various bacterial strains and fungi.

Case Study:

A study on 1,3,4-thiadiazole derivatives indicated significant antifungal activity against Phytophthora infestans, suggesting their potential use in agricultural applications .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the thiadiazole ring followed by coupling with piperidine and isoxazole components.

Q & A

Q. What are the recommended methods for synthesizing 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide, and how are intermediates characterized?

Answer: Synthesis typically involves multi-step reactions, including:

- Thiadiazole ring formation : Cyclization of thiosemicarbazides with furan-2-carboxylic acid derivatives under acidic conditions.

- Piperidine functionalization : Nucleophilic substitution or coupling reactions to introduce the piperidin-1-yl group.

- Acetamide linkage : Condensation of intermediates with 5-methylisoxazol-3-amine using carbodiimide coupling agents (e.g., DCC or EDC).

Q. Characterization methods :

- 1H/13C NMR : Confirms regiochemistry and substituent positions. Key peaks include furan (δ 6.3–7.2 ppm) and isoxazole (δ 6.1 ppm) protons .

- IR spectroscopy : Identifies C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.

- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 415.3) and purity .

Q. How is the structural integrity of the compound validated, and what analytical techniques are prioritized?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths/angles and confirms stereochemistry. SHELX software (e.g., SHELXL-2018) is used for refinement, with R-factor thresholds < 0.05 .

- Elemental analysis : Ensures stoichiometry (C, H, N within ±0.4% of theoretical values) .

- HPLC-PDA : Purity >98% (C18 column, acetonitrile/water gradient) .

Critical note : Discrepancies in NMR splitting patterns may indicate rotameric forms due to restricted rotation around the acetamide bond .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what contradictions arise between in silico and experimental data?

Answer:

- PASS software : Predicts targets (e.g., kinase inhibition, antimicrobial activity) based on structural similarity. For example, thiadiazole moieties correlate with EGFR inhibition (Pa ~ 0.7) .

- Molecular docking (AutoDock Vina) : Evaluates binding affinity to targets like COX-2 (∆G ≤ -8.5 kcal/mol). However, false positives occur due to rigid docking assumptions, necessitating MD simulations for conformational sampling .

Contradiction example : Predicted IC50 values (e.g., 10 nM for kinase inhibition) may deviate from experimental assays (e.g., 50 nM) due to solvation effects or protein flexibility .

Q. What strategies resolve crystallographic data inconsistencies during structure refinement?

Answer:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twin domains (e.g., BASF = 0.33 for two-component twinning) .

- Disordered solvent : Apply SQUEEZE (PLATON) to mask electron density from unresolved solvent molecules.

- Thermal motion : Anisotropic refinement for non-H atoms; ISOR restraints for high-ADP atoms .

Example : A 1.2 Å dataset refined with SHELXL-2018 yielded R1 = 0.032, wR2 = 0.084 after addressing twinning .

Q. How are synthetic challenges (e.g., low yields in piperidine coupling) addressed through reaction optimization?

Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidine intermediates.

- Catalysis : Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling (yield improved from 45% to 78%) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and increases purity .

Q. What protocols ensure safe handling of hazardous intermediates during synthesis?

Answer:

- Thiadiazole thiols : Use fume hoods and nitrile gloves (risk of sulfhydryl group reactivity) .

- Pyrophoric catalysts (e.g., Pd/C) : Store under inert gas; quench with wet celite post-reaction .

- Waste disposal : Neutralize acidic filtrates with NaHCO3 before disposal .

Q. How are structure-activity relationships (SARs) analyzed for derivatives of this compound?

Answer:

- Bioisosteric replacement : Substitute furan with thiophene to assess π-π stacking effects.

- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., isoxazole oxygen) using Schrödinger’s Phase .

- ADMET prediction (QikProp) : LogP ≤3.5 and PSA ≤90 Ų optimize bioavailability .

Case study : Methyl substitution at the piperidine N-position increased metabolic stability (t1/2 = 4.2 hrs vs. 1.5 hrs) .

Q. What analytical techniques resolve spectral overlaps in complex regions (e.g., aromatic protons)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.